Methyl 3-(trichlorostannyl)butanoate
Description
Methyl 3-(trichlorostannyl)butanoate is an organotin compound characterized by a trichlorostannyl (-SnCl₃) group attached to the β-carbon of a methyl butanoate backbone. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and organic synthesis due to their Lewis acidity and unique reactivity.
Properties
CAS No. |
59586-05-9 |
|---|---|
Molecular Formula |
C5H9Cl3O2Sn |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
methyl 3-trichlorostannylbutanoate |
InChI |
InChI=1S/C5H9O2.3ClH.Sn/c1-3-4-5(6)7-2;;;;/h3H,4H2,1-2H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
DDWBBVMWMYPHKO-UHFFFAOYSA-K |
Canonical SMILES |
CC(CC(=O)OC)[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(trichlorostannyl)butanoate typically involves the reaction of methyl butanoate with trichlorotin hydride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tin-chlorine bonds. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trichlorostannyl)butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form organotin hydrides.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents and organolithium compounds. These reactions are typically carried out in anhydrous solvents like diethyl ether or tetrahydrofuran.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Substitution Reactions: Organotin compounds with various organic groups.
Reduction Reactions: Organotin hydrides.
Oxidation Reactions: Tin oxides or organotin oxides.
Scientific Research Applications
Methyl 3-(trichlorostannyl)butanoate has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active organotin compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as catalysts and stabilizers for polymers.
Mechanism of Action
The mechanism of action of methyl 3-(trichlorostannyl)butanoate involves the interaction of the tin center with various molecular targets. The tin atom can form bonds with nucleophilic centers in other molecules, facilitating reactions such as substitution or addition. The pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional differences between methyl 3-(trichlorostannyl)butanoate and related compounds:
Reactivity and Stability
- Trichlorostannyl Group: The -SnCl₃ group in this compound likely confers strong Lewis acidity, making it reactive toward nucleophiles (e.g., in Stille coupling or transesterification). This contrasts with amino or thio substituents in analogues, which exhibit nucleophilic or hydrogen-bonding properties .
- Hydrolytic Stability: Organotin esters are prone to hydrolysis under acidic or basic conditions, whereas methyl esters with hydroxy or amino groups (e.g., ethyl 3-hydroxy-3-methylbutanoate) may form stable hydrogen-bonded networks .
Spectroscopic and Chromatographic Data
While direct data for this compound are unavailable, analogous compounds provide benchmarks:
- LCMS Retention Time: Methyl-substituted butanoates (e.g., methyl 3-(benzylamino)butanoate) exhibit retention times influenced by polarity (e.g., 3–5 minutes under reverse-phase conditions) .
- ¹H NMR: Aromatic or amino protons in analogues like methyl 3-(benzylamino)butanoate resonate at δ 7.2–7.4 ppm (aromatic) and δ 3.2–3.5 ppm (amino), whereas the SnCl₃ group would cause significant deshielding .
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